molecular formula C12H14N2OS2 B2884464 (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 649712-35-6

(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2884464
CAS RN: 649712-35-6
M. Wt: 266.38
InChI Key: ZLLQJGVVAIGYGG-AATRIKPKSA-N
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Description

(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide, also known as PCTA-1, is a small molecule inhibitor that has shown potential in the field of cancer research. It is a member of the class of compounds known as thioamides and has been studied extensively for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by (Liu et al., 2014) reported the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted one-pot reactions. This work demonstrates the utility of similar compounds in generating functionalized heterocycles with good yield and selectivity.

Enantioselective Synthesis

(Yang et al., 2009) described the enantioselective intramolecular addition of tertiary enamides to ketones, facilitated by a Cr(III)(salen)Cl catalyst. This method provides a general approach to synthesize enantioenriched 1H-pyrrol-2(3H)-one derivatives, indicating the potential of similar structures in asymmetric synthesis.

Molecular Interaction Studies

The study on molecular interactions in N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions by (Tekade et al., 2015) explores how the density, viscosity, and ultrasonic velocity of solutions can provide insights into solute-solvent interactions. This research underlines the importance of understanding the physicochemical properties of such compounds in various solvents.

Antimicrobial and Antiproliferative Activities

A publication by (Riyadh, 2011) highlights the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with significant antimicrobial and antitumor activities. This demonstrates the potential pharmaceutical applications of compounds with similar structures.

Pharmacological Characterization

(Grimwood et al., 2011) conducted a pharmacological characterization of a κ-opioid receptor antagonist, illustrating the complex interactions and selectivity such compounds can exhibit toward biological targets, indicative of the therapeutic potential of related chemical entities.

properties

IUPAC Name

(E)-N-(pyrrolidine-1-carbothioyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c15-11(6-5-10-4-3-9-17-10)13-12(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQJGVVAIGYGG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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